molecular formula C14H21NO4 B309553 N-isobutyl-2,4,5-trimethoxybenzamide

N-isobutyl-2,4,5-trimethoxybenzamide

Cat. No.: B309553
M. Wt: 267.32 g/mol
InChI Key: CLHAFFLSNNIGIQ-UHFFFAOYSA-N
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Description

Isomeric Possibilities

This compound exhibits positional isomerism depending on the arrangement of methoxy groups on the benzene ring. For example:

  • 2,3,4-Trimethoxybenzamide derivatives : Methoxy groups at adjacent positions.
  • 3,4,5-Trimethoxybenzamide derivatives : A common substitution pattern in natural products (e.g., gallic acid derivatives).

However, the specific 2,4,5-trimethoxy substitution in this compound distinguishes it from other isomers. The symmetry of the benzene ring reduces the number of unique positional isomers, but synthetic routes must ensure regioselectivity to avoid byproducts.

Stereochemical Analysis

The compound lacks chiral centers due to:

  • The planar geometry of the benzene ring.
  • The absence of tetrahedral stereogenic centers in the isobutyl group or methoxy substituents.

Conformational isomerism may arise from rotation around single bonds, such as:

  • The C–N bond in the amide group, though restricted by partial double-bond character.
  • The C–O bonds in methoxy groups, allowing for minor rotational freedom.

These conformers do not constitute distinct stereoisomers but may influence intermolecular interactions in crystal packing or ligand-receptor binding.

Table: Key Structural and Isomeric Features

Feature Description
Positional Isomerism Possible via methoxy group rearrangement (e.g., 3,4,5- vs. 2,4,5-substitution)
Stereoisomerism Absent due to lack of chiral centers
Conformational Flexibility Limited to rotations around single bonds in alkyl/amide groups

This analysis underscores the compound’s structural uniqueness and synthetic precision required to maintain its defined substitution pattern.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

2,4,5-trimethoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C14H21NO4/c1-9(2)8-15-14(16)10-6-12(18-4)13(19-5)7-11(10)17-3/h6-7,9H,8H2,1-5H3,(H,15,16)

InChI Key

CLHAFFLSNNIGIQ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1OC)OC)OC

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives

Compound Name Substituent (R Group) Molecular Formula Melting Point (°C) Yield (%) Rf (TLC)
N-Isobutyl-3,4,5-TMB (Target) Isobutyl C₁₄H₂₁NO₄ 118–119 91.3 0.36
N-Butyl-3,4,5-TMB (Compound 13) n-Butyl C₁₄H₂₁NO₄ 115–116 89.1 0.36
N-Cyclohexyl-3,4,5-TMB (Compound 15) Cyclohexyl C₁₆H₂₃NO₄ 179–180 44.4 2.2
N-Benzyl-3,4,5-TMB (Compound 17) Benzyl C₁₇H₁₉NO₄ 138–139 59.6 0.38

Key Observations:

  • Branching Effects: The target compound (isobutyl) and Compound 13 (n-butyl) share identical molecular formulas but differ in substituent topology.
  • Aromatic vs. Aliphatic Substituents: N-Benzyl-3,4,5-TMB (Compound 17) exhibits a lower melting point (138–139°C) compared to aliphatic analogs, likely due to reduced crystal lattice stability from the planar benzyl group .
  • Cyclic Substituents: N-Cyclohexyl-3,4,5-TMB (Compound 15) has the highest melting point (179–180°C), attributed to rigid cyclohexane ring packing and intermolecular hydrogen bonding observed in its crystal structure .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi (Trypomastigote Form)

Compound Name IC₅₀ (µM) Selectivity Index (SI)
N-Isobutyl-3,4,5-TMB (Target) 2.21 298.64
N-Butyl-3,4,5-TMB (Compound 13) 6.21 83.10
N-Pyrrolidyl-3,4,5-TMB (Compound 18) 8.14 Not reported

Key Findings:

  • Potency and Selectivity: The target compound demonstrates superior potency (IC₅₀ = 2.21 µM) and selectivity (SI = 298.64) compared to its linear-chain analog (Compound 13, IC₅₀ = 6.21 µM, SI = 83.10). This highlights the critical role of branched alkyl chains in enhancing trypanocidal activity and reducing host cell toxicity .
  • Mechanistic Insights: Branched substituents like isobutyl may improve hydrophobic interactions with parasitic membrane proteins or enzymes, as suggested by molecular docking studies of related galloyl benzamides .

Solubility and Pharmacokinetic Considerations

  • Metabolic Stability: N-Alkyl benzamides generally exhibit slower hepatic clearance than aromatic analogs (e.g., Compound 17), as evidenced by in vitro microsomal assays of structurally similar compounds .

Preparation Methods

Reaction Protocol

  • Activation of Carboxylic Acid :

    • 3,4,5-Trimethoxybenzoic acid (0.47 mol) is combined with CDI (1.25 eq) in ethyl acetate (6 mL/g acid) and heated to 50–55°C for 2 hours.

    • The intermediate N-(3,4,5-trimethoxybenzoyl)imidazole forms quantitatively, confirmed by HPLC.

  • Amine Coupling :

    • The activated intermediate is added to a solution of isobutylamine (1.1 eq) and potassium carbonate (1 eq) in ethyl acetate at 25–30°C.

    • The reaction is stirred for 2.5 hours, followed by aqueous workup and extraction.

  • Purification :

    • The crude product is treated with paraformaldehyde and formic acid to eliminate desmethyl impurities.

    • Recrystallization from ethyl acetate/cyclohexane yields N-isobutyl-2,4,5-trimethoxybenzamide with >99.5% purity.

Key Data :

  • Yield : 85–90%.

  • Purity : >99.5% (HPLC).

  • Characterization :

    • ¹H NMR (CDCl₃): δ 7.31 (s, 2H, H-2, H-6), 3.89 (s, 9H, 3×OCH₃), 3.27 (t, 2H, CH₂NH).

    • HRMS : [M+H]⁺ calcd. for C₁₅H₂₂NO₄: 280.1549; found: 280.1548.

Acid Chloride Route

A classical approach involves converting 3,4,5-trimethoxybenzoic acid to its acid chloride, followed by reaction with isobutylamine.

Reaction Protocol

  • Chlorination :

    • The acid is treated with thionyl chloride (2 eq) in toluene under reflux for 3 hours.

    • Excess reagent is removed under vacuum to yield 3,4,5-trimethoxybenzoyl chloride.

  • Amidation :

    • The acid chloride is added dropwise to isobutylamine (1.2 eq) in THF at 0–5°C.

    • The mixture is stirred for 4 hours, quenched with water, and extracted with ethyl acetate.

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) affords the product in 75–80% yield.

Key Data :

  • Yield : 75–80%.

  • Purity : 98–99% (NMR).

  • Characterization :

    • IR : 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Catalytic Methods Using Trimethyl Aluminum

A patent-pending method employs trimethyl aluminum (AlMe₃) as a catalyst for direct amidation.

Reaction Protocol

  • Reaction Setup :

    • 3,4,5-Trimethoxybenzoic acid (1 eq) and isobutylamine (1.5 eq) are combined in toluene with AlMe₃ (5 mol%).

    • The mixture is heated at 80°C for 24 hours under nitrogen.

  • Workup :

    • The reaction is quenched with saturated NaHCO₃, and the product is extracted into ethyl acetate.

    • Solvent removal and recrystallization from ethanol yield the benzamide.

Key Data :

  • Yield : 70–75%.

  • Purity : 97% (HPLC).

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Advantages
CDI-MediatedCDI, K₂CO₃50–55°C, 2.5 h85–90%>99.5%High purity, scalable
Acid ChlorideSOCl₂, THF0–5°C, 4 h75–80%98–99%Short reaction time
AlMe₃ CatalyzedAlMe₃, toluene80°C, 24 h70–75%97%Avoids coupling reagents

Optimization and Challenges

  • Impurity Control : Residual desmethyl impurities (e.g., N-isobutyl-2-hydroxy-4,5-dimethoxybenzamide) are mitigated by post-reaction treatment with paraformaldehyde/formic acid.

  • Solvent Selection : Ethyl acetate outperforms DMF or DMSO in minimizing side reactions during CDI-mediated coupling.

  • Catalyst Loading : AlMe₃ at >5 mol% increases yield but complicates purification .

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